4-Ethynyl-1,2-thiazole
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Overview
Description
4-Ethynyl-1,2-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, including 4-Ethynyl-1,2-thiazole, have been found to interact with a variety of biological targets. For instance, they have been shown to inhibit the bovine carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
The mode of action of this compound involves its interaction with its target, the bovine carbonic anhydrase-II enzyme. The compound can attach to the enzyme’s binding site and block its action . This inhibitory action against the enzyme is a key aspect of its biological activity.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its inhibition of the bovine carbonic anhydrase-II enzyme. By blocking this enzyme, the compound can disrupt processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.
Result of Action
The result of this compound’s action is the inhibition of the bovine carbonic anhydrase-II enzyme, which can disrupt several physiological processes. This disruption can lead to various biological effects, depending on the specific context and environment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility properties can affect its distribution and bioavailability in different environments . Additionally, the specific physiological and biochemical context can influence the compound’s efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,2-thiazole typically involves the reaction of 4-bromo-1,2-thiazole with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate. The reaction mixture is usually heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
4-Ethynyl-1,2-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: The parent compound with a similar ring structure but without the ethynyl group.
1,3-Thiazole: An isomer with the nitrogen and sulfur atoms in different positions.
Isothiazole: Another isomer with a different arrangement of atoms in the ring.
Uniqueness: 4-Ethynyl-1,2-thiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-ethynyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-6-7-4-5/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGHFURMGQIVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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